
Methyl (decyldisulfanyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (decyldisulfanyl)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are commonly found in nature, contributing to the fragrances of fruits and flowers. This compound is notable for its unique structure, which includes a disulfide bond, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (decyldisulfanyl)acetate can be synthesized through the esterification of decyldisulfanyl acetic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
Decyldisulfanyl acetic acid+MethanolH2SO4Methyl (decyldisulfanyl)acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the reaction. Additionally, reactive distillation techniques can be employed to simultaneously carry out the esterification and separation of the product, thereby improving the overall process efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (decyldisulfanyl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield decyldisulfanyl acetic acid and methanol.
Reduction: The disulfide bond can be reduced to form thiol derivatives.
Oxidation: The compound can undergo oxidation to form sulfoxides or sulfones.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Decyldisulfanyl acetic acid and methanol.
Reduction: Thiol derivatives.
Oxidation: Sulfoxides or sulfones.
Substitution: Various esters or amides.
Scientific Research Applications
Methyl (decyldisulfanyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and disulfide chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems due to its unique chemical structure.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of methyl (decyldisulfanyl)acetate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis, releasing decyldisulfanyl acetic acid, which may interact with cellular components. The disulfide bond can be reduced to thiols, which can participate in redox reactions and modulate cellular oxidative stress. These interactions can influence various biochemical pathways, contributing to the compound’s biological activities.
Comparison with Similar Compounds
Methyl (decyldisulfanyl)acetate can be compared with other esters and disulfide-containing compounds:
Methyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Ethyl acetate: Another ester with similar applications in the fragrance and flavor industry.
Dimethyl disulfide: A disulfide compound with distinct chemical properties and applications in agriculture as a soil fumigant.
Properties
CAS No. |
674806-35-0 |
|---|---|
Molecular Formula |
C13H26O2S2 |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
methyl 2-(decyldisulfanyl)acetate |
InChI |
InChI=1S/C13H26O2S2/c1-3-4-5-6-7-8-9-10-11-16-17-12-13(14)15-2/h3-12H2,1-2H3 |
InChI Key |
KRUDPCWKECYDKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSSCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione](/img/structure/B12539561.png)
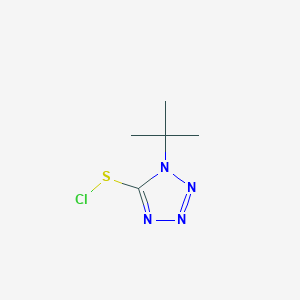
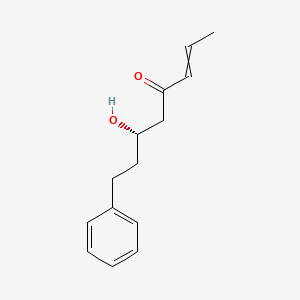
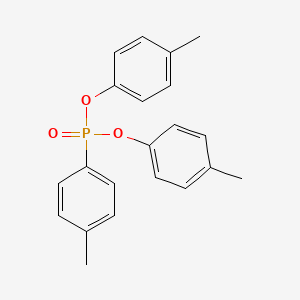
![3-Ethoxy-4-{[(methylideneamino)oxy]methyl}benzonitrile](/img/structure/B12539588.png)
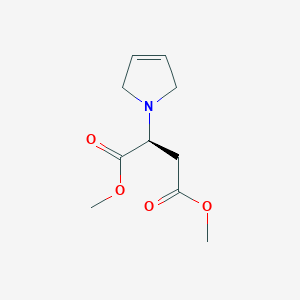
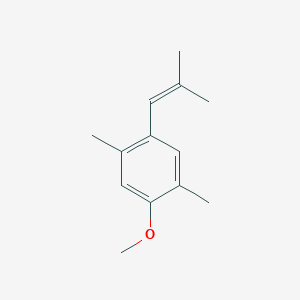
![S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate](/img/structure/B12539616.png)
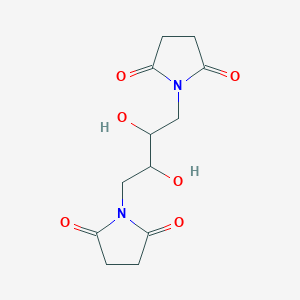
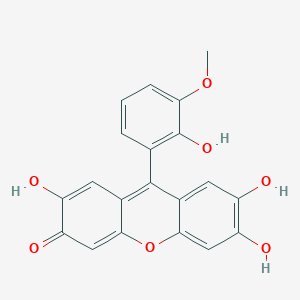
![N-[1-Cyano-3-(5-methyl-1,1-dioxo-1H-1lambda~6~-thiophen-2-yl)propyl]acetamide](/img/structure/B12539629.png)

![4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate](/img/structure/B12539633.png)
